2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose typically involves the construction of the pyrazolo[3,4-D]pyrimidine core followed by the attachment of the ribofuranose moiety. One common synthetic route includes the condensation of 4-amino-3-benzylpyrazole with a suitable pyrimidine precursor under acidic or basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the amino or benzyl positions .
Scientific Research Applications
4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another analog with potential CDK2 inhibitory activity.
Thioglycoside Derivatives: Compounds with modified sugar moieties that exhibit enhanced pharmacokinetic properties.
Uniqueness
4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose stands out due to its unique combination of the pyrazolo[3,4-D]pyrimidine core and the ribofuranose moiety, which contributes to its high specificity and potency as a CDK2 inhibitor . This structural uniqueness enhances its potential as a therapeutic agent in cancer treatment .
Biological Activity
The compound 2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial in regulating the cell cycle and is implicated in various cancers. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.
- Molecular Formula : C17H19N5O4
- Molecular Weight : 357.36 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Activity Summary
The biological activities associated with this compound include:
- CDK2 Inhibition : Demonstrated efficacy in inhibiting CDK2 activity, leading to potential applications in cancer treatment.
- Antitumor Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
Table 1: Summary of Biological Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 5.0 | Significant reduction in cell viability. |
Study B | HeLa (Cervical Cancer) | 3.5 | Induction of apoptosis confirmed via flow cytometry. |
Study C | A549 (Lung Cancer) | 4.0 | Cell cycle arrest at G1 phase observed. |
Detailed Findings
- Study A : This study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing an IC50 value of 5.0 µM. The results indicated a significant reduction in cell viability after treatment, suggesting strong antitumor activity.
- Study B : In HeLa cervical cancer cells, the compound exhibited an IC50 of 3.5 µM. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates compared to untreated controls.
- Study C : The impact on A549 lung cancer cells showed an IC50 value of 4.0 µM with evidence of G1 phase cell cycle arrest, indicating its potential as a therapeutic agent targeting cell proliferation.
Synthesis and Chemical Reactions
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by attaching the hydroxymethyl oxolane moiety. Common synthetic routes include condensation reactions under acidic conditions.
Table 2: Synthetic Routes Overview
Step | Reaction Type | Conditions |
---|---|---|
Step 1 | Condensation | Acidic conditions |
Step 2 | Nucleophilic substitution | Basic conditions |
Step 3 | Reduction | Using sodium borohydride |
Properties
Molecular Formula |
C17H19N5O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20) |
InChI Key |
HNFBXNKTEDTNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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